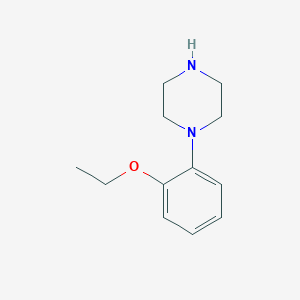

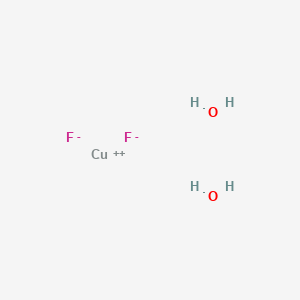

![molecular formula C19H19ClN4O4 B086666 2-[4-[(2-chloro-4-nitrophenyl)diazenyl]-N-ethylanilino]ethyl prop-2-enoate CAS No. 10462-94-9](/img/structure/B86666.png)

2-[4-[(2-chloro-4-nitrophenyl)diazenyl]-N-ethylanilino]ethyl prop-2-enoate

Overview

Description

The compound “2-[4-[(2-chloro-4-nitrophenyl)diazenyl]-N-ethylanilino]ethyl prop-2-enoate” is also known as Disperse Red 13 acrylate . It is a versatile material used in scientific research, with applications in drug development, organic synthesis, and colorimetric analysis.

Molecular Structure Analysis

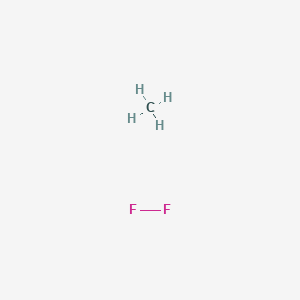

The molecular formula of this compound is C19H19ClN4O4 . Its structure includes a diazo group (-N=N-), a nitro group (-NO2), and an acrylate ester group (-OCOCH=CH2), attached to different phenyl rings .Physical And Chemical Properties Analysis

This compound is a solid with a melting point of 85-104 °C (dec.) . It has a maximum absorption wavelength (λmax) of 492 nm, indicating its colorimetric properties . Its molecular weight is 402.83200 .Scientific Research Applications

Non-Linear Optical (NLO) Material

Disperse Red 13 Acrylate is an azo dye that can be used as a non-linear optical (NLO) material . It is an azobenzene functionalized molecule with reversible cis-trans photoisomerization . This property makes it suitable for use in optical memory and switching devices .

Photonic and Optical Materials

The light absorption properties of Disperse Red 13 Acrylate make it valuable in the development of photonic and optical materials. It can be used as a gold standard for surface relief gratings (SRGs), which are microscopic patterns on a surface that manipulate light.

Ophthalmic Applications

Disperse Red 13 Acrylate is a water-soluble polymeric pigment with a high refractive index . This makes it useful in ophthalmic applications .

Lithographic Applications

Due to its high water solubility and a chromophore that absorbs light at the wavelength of 600 nm , Disperse Red 13 Acrylate is used in lithographic applications .

Structural Applications

The high refractive index and water solubility of Disperse Red 13 Acrylate also make it suitable for various structural applications .

Mechanism of Action

Target of Action

Disperse Red 13 Acrylate, also known as DISPERSE RED 13 ACRYLATE 98 or 2-[4-[(2-chloro-4-nitrophenyl)diazenyl]-N-ethylanilino]ethyl prop-2-enoate, is primarily used as a non-linear optical (NLO) material . Its primary targets are optical memory and switching devices .

Mode of Action

The compound is an azobenzene functionalized molecule . It exhibits reversible cis-trans photoisomerization . This means that it can switch between different forms when exposed to light, which is a crucial property for optical memory and switching devices .

Biochemical Pathways

Its azobenzene functional group is known to undergo photoisomerization, a process where the molecule changes its structure in response to light . This property is key to its function in optical devices.

Result of Action

The primary result of Disperse Red 13 Acrylate’s action is its ability to function as a non-linear optical (NLO) material . Its reversible cis-trans photoisomerization allows it to be used in optical memory and switching devices .

Action Environment

The action of Disperse Red 13 Acrylate is influenced by environmental factors such as light and temperature. Its photoisomerization property is triggered by light, and its efficiency can be affected by the intensity and wavelength of the light . The stability and efficacy of the compound can also be influenced by temperature, as suggested by its melting point of 74-79 °C .

Safety and Hazards

properties

IUPAC Name |

2-[4-[(2-chloro-4-nitrophenyl)diazenyl]-N-ethylanilino]ethyl prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19ClN4O4/c1-3-19(25)28-12-11-23(4-2)15-7-5-14(6-8-15)21-22-18-10-9-16(24(26)27)13-17(18)20/h3,5-10,13H,1,4,11-12H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXXVPCCKVUYGHS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CCOC(=O)C=C)C1=CC=C(C=C1)N=NC2=C(C=C(C=C2)[N+](=O)[O-])Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19ClN4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00401336 | |

| Record name | Disperse Red 13 acrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00401336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

402.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[4-[(2-chloro-4-nitrophenyl)diazenyl]-N-ethylanilino]ethyl prop-2-enoate | |

CAS RN |

10462-94-9 | |

| Record name | Disperse Red 13 acrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00401336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What role does Disperse Red 13 acrylate play in achieving all-optical tunability in these metamaterials?

A1: Disperse Red 13 acrylate, an azobenzene derivative, is key to achieving all-optical tunability in these metamaterials due to its photoisomerization properties. [, ] When incorporated into the metamaterial structure, this compound exhibits a significant change in its refractive index upon exposure to light. [, ] This light-induced refractive index change enables the manipulation of plasmonic resonances within the metamaterial, leading to tunable optical properties. [, ]

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

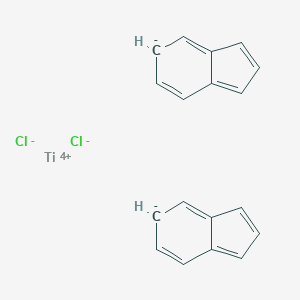

![Indeno[1,7-ab]pyrene](/img/structure/B86592.png)

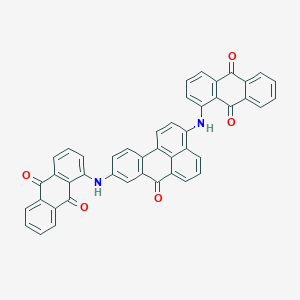

![Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B86604.png)